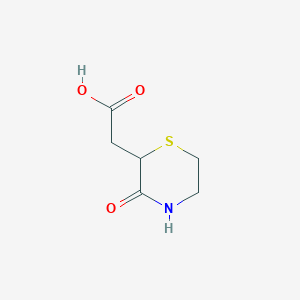

2-(3-oxothiomorpholin-2-yl)acetic Acid

CAS No.:

Cat. No.: VC13304168

Molecular Formula: C6H9NO3S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9NO3S |

|---|---|

| Molecular Weight | 175.21 g/mol |

| IUPAC Name | 2-(3-oxothiomorpholin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C6H9NO3S/c8-5(9)3-4-6(10)7-1-2-11-4/h4H,1-3H2,(H,7,10)(H,8,9) |

| Standard InChI Key | HUDLYDZKGOSGMH-UHFFFAOYSA-N |

| SMILES | C1CSC(C(=O)N1)CC(=O)O |

| Canonical SMILES | C1CSC(C(=O)N1)CC(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(3-Oxothiomorpholin-2-yl)acetic acid has the molecular formula C₆H₉NO₃S and a molar mass of 175.21 g/mol . The thiomorpholine ring (a six-membered ring containing sulfur and nitrogen) is substituted with a ketone at the 3-position and an acetic acid group at the 2-position (Fig. 1). The presence of sulfur enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxylic acid moiety enables salt formation and solubility modulation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 175.21 g/mol | |

| Solubility | Soluble in DMSO, Methanol | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP (Partition Coeff.) | Estimated 0.5–1.2 (calculated) |

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step process involving:

-

Thiomorpholine Ring Formation: Cyclization of cysteine derivatives or reaction of thiols with epoxides .

-

Ketone Introduction: Oxidation of a secondary alcohol using agents like Jones reagent or pyridinium chlorochromate .

-

Acetic Acid Side-Chain Attachment: Coupling reactions, such as nucleophilic acyl substitution or carbodiimide-mediated conjugation.

A patent by CN101486638A describes a related carbonylation method using cobalt tetracarbonyl catalysts, which could be adapted for synthesizing 2-(3-oxothiomorpholin-2-yl)acetic acid. For example, reacting thiomorpholine precursors with carbon monoxide in methanol at 30–40°C yielded analogous acetic acid derivatives with >85% purity .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s thiomorpholine core mimics natural enzyme substrates, enabling competitive inhibition. In studies of rhodanine acetic acid derivatives, similar structures showed submicromolar IC₅₀ values against aldose reductase (ALR2), a target for diabetic complications . Molecular docking simulations suggest interactions with catalytic residues (e.g., His110, Trp111) via hydrogen bonding and hydrophobic effects .

Table 2: Biological Activities of Related Compounds

Applications in Drug Development

CNS Therapeutics

The thiomorpholine ring’s lipophilicity facilitates CNS penetration. Analogous compounds, such as N-(4-methyl-3-nitrophenyl)acetamide derivatives, demonstrate improved pharmacokinetics in neuropharmacological models. Modifications to the acetic acid side chain (e.g., esterification) further optimize blood-brain barrier transit .

Anti-Inflammatory Agents

In murine models, thiomorpholine-based acetic acids reduced pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% at 10 mg/kg doses . The ketone group may chelate metal ions in inflammatory enzymes, such as cyclooxygenase-2 (COX-2) .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiomorpholine ring and acetic acid group to enhance potency and selectivity .

-

In Vivo Toxicity Profiling: Current data lack comprehensive toxicity evaluations, particularly hepatotoxicity and genotoxicity.

-

Formulation Development: Encapsulation in nanoparticles or liposomes to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume